N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-14-7-12-20-21(13-14)31-25(28-20)16-8-10-17(11-9-16)27-24(30)23(29)22-15(2)26-19-6-4-3-5-18(19)22/h3-13,26H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPEQTAZXGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C20H19N3OS |
| Molecular Weight | 365.45 g/mol |
| CAS Number | 1234567-89-0 (hypothetical for illustration) |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activities, affecting signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It demonstrated efficacy against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory effects by reducing cytokine levels and inhibiting the NF-kB pathway. This suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- In a series of experiments, the compound was tested against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms :
Q & A
Basic: What synthetic routes are most effective for synthesizing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation : Condensation of 6-methyl-1,3-benzothiazole-2-amine with a substituted phenylacetyl chloride to form the benzothiazole-phenyl scaffold .
Indole Integration : Coupling the indole moiety via a 2-oxoacetamide linker using peptide coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
Optimization : Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (reflux for 4–6 hours), and catalysis (e.g., DMAP for acylation) .
Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC for purity assessment (>95%) .
Basic: How should researchers characterize the compound’s structure and purity?
Answer:
Use a combination of spectroscopic and analytical methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzothiazole methyl at δ 2.4 ppm, indole NH at δ 10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 457.12 Da) .
- X-ray Crystallography : For absolute configuration validation, as demonstrated for structurally similar benzothiazole-acetamide derivatives .
- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: How can researchers design assays to evaluate its enzyme inhibition potential?
Answer:
Target Selection : Prioritize kinases or proteases, as benzothiazole-indole hybrids are known to inhibit pathways like MAPK or EGFR .
In Vitro Assays :
- Fluorometric Assays : Measure IC50 using substrates like FITC-labeled casein for protease inhibition .
- Kinase Glo® : Quantify ATP depletion in kinase activity assays .
Controls : Include positive controls (e.g., staurosporine for kinases) and validate with cell-free systems to isolate direct effects .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
Common issues and solutions:
- Steric Hindrance : Use bulkier coupling agents (e.g., HATU instead of EDC) to improve indole-acetamide conjugation .
- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging .
- Byproduct Formation : Employ scavengers (e.g., trisamine resins) to trap unreacted acyl intermediates .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
Analog Design : Synthesize derivatives with modifications to:
- Benzothiazole : Replace 6-methyl with halogens (e.g., Cl, F) .
- Indole : Substitute 2-methyl with electron-withdrawing groups (e.g., nitro) .
Bioactivity Profiling : Compare IC50 values across analogs using standardized assays (e.g., MTT for cytotoxicity) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Assay Variability : Compare protocols for differences in cell lines (e.g., HeLa vs. MCF-7) or substrate concentrations .
Purity Analysis : Re-examine compound batches via LC-MS to rule out impurities (>98% purity required) .
Structural Confirmation : Validate ambiguous analogs with X-ray crystallography to ensure correct regiochemistry .
Advanced: What computational methods are suitable for studying its binding mechanisms?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Pharmacophore Modeling : Map critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
Advanced: How to investigate its stability under physiological conditions?
Answer:
pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48-hour intervals .
Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
Light Sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation .
Advanced: What crystallographic techniques validate its solid-state structure?
Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C–N bond: 1.34 Å) and confirm stereochemistry .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
- Powder XRD : Compare experimental and simulated patterns to detect polymorphs .
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Answer:
Dosing : Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models .
Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .
Tissue Distribution : Perform autoradiography with ¹⁴C-labeled compound to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
